molecular formula C10H13N3O2 B2880285 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole CAS No. 304690-47-9

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole

Cat. No.: B2880285
CAS No.: 304690-47-9
M. Wt: 207.233
InChI Key: CZQLCYHOYFMWLR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is a chemical compound of significant interest in organic and medicinal chemistry research due to its benzotriazole core. The 1H-benzo[d][1,2,3]triazole (BT) structure is recognized as a privileged scaffold in pharmaceutical chemistry, demonstrating a wide spectrum of biological activities . This particular derivative, featuring a 2,2-dimethoxyethyl side chain, is primarily valued as a versatile synthetic intermediate or building block. The benzotriazole group is known to act as an excellent synthetic auxiliary and a good leaving group, facilitating various reactions such as condensations, additions, and alkylations . Researchers can leverage this reagent for the synthesis of more complex molecules, potentially for the development of novel pharmacologically active compounds. Benzotriazole derivatives have been extensively investigated for their versatile biological properties, including serving as antimicrobial, antiparasitic, and antitumor agents . They have also been used as a bioisosteric replacement for other triazolic systems to modify a drug's mode of action or improve its properties . The dimethoxyethyl moiety may influence the compound's solubility and reactivity, making it a valuable reagent for constructing heterocyclic systems relevant to drug discovery programs. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-14-10(15-2)7-13-11-8-5-3-4-6-9(8)12-13/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLCYHOYFMWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1N=C2C=CC=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2,2-dimethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The biological activity, stability, and applications of benzotriazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Table 1: Key Substituents and Properties of Benzotriazole Derivatives
Compound Name Substituent Position Key Properties/Applications References
2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole Dimethoxyethyl N2 Soluble synthon for α,β-unsaturated aldehydes
5-Chloro-2-(4-[3-(dimethylamino)propoxy]phenyl)-2H-1,2,3-benzotriazole Chloro, dimethylaminopropoxy-phenyl N2 Inactive on PPAR receptors (>100 µM)
2-Isopropyl-2H-1,2,3-benzotriazole Isopropyl N2 Lipophilic; potential industrial uses
2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole Allyl N2 Reactive for polymerization or crosslinking
2-(2'-Hydroxyphenyl)-benzotriazoles Hydroxyphenyl N2 UV stabilizers in plastics and coatings
2-(Tetrahydrofuran-2-yl)-2H-benzotriazole Tetrahydrofuran N2/N1 Exhibits isomerization (N1 vs. N2)

Stability and Isomerization

  • N1 vs. N2 Isomerism : The position of substitution significantly impacts stability. For example, 2-(tetrahydrofuran-2-yl)-2H-benzotriazole (N2 isomer) isomerizes to the N1 form under thermal conditions (50°C), altering its chemical behavior . The dimethoxyethyl-substituted compound, being N2-specific, avoids such instability, which is advantageous for consistent synthetic outcomes.

Biological Activity

The compound 2-(2,2-Dimethoxyethyl)-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2

This compound features a benzotriazole ring substituted with a dimethoxyethyl group, influencing its solubility and interaction with biological targets.

Biological Activities

The biological activities of benzotriazole derivatives have been extensively studied. This section details the key activities associated with this compound.

Antimicrobial Activity

Benzotriazoles are known for their antimicrobial properties. Research indicates that derivatives like this compound exhibit significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values for related benzotriazoles against Staphylococcus aureus and Escherichia coli have been reported in the range of 12.5 to 25 μg/mL .
  • A study demonstrated that modifications to the benzotriazole structure can enhance antibacterial potency through improved interactions with bacterial enzymes .

Antifungal Activity

Benzotriazole derivatives have also shown antifungal properties. For instance:

  • Compounds similar to this compound were tested against Candida albicans, yielding MIC values between 1.6 μg/mL and 25 μg/mL .
  • The introduction of halogen substituents on the benzotriazole ring has been linked to increased antifungal efficacy .

Antiparasitic Activity

Recent studies have highlighted the potential of benzotriazole derivatives in antiparasitic applications:

  • In vitro studies indicated that certain benzotriazoles inhibited the growth of Trypanosoma cruzi, the causative agent of Chagas disease. A concentration of 50 μg/mL resulted in a 64% reduction in parasite viability .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymatic Activity : Many benzotriazoles act as inhibitors of key enzymes in microbial and parasitic organisms. For example, they can inhibit cytochrome P450 enzymes critical for the survival and replication of pathogens .
  • Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt cellular membranes in fungi and bacteria, leading to cell lysis .

Case Studies

Several case studies illustrate the effectiveness of benzotriazole derivatives:

  • Antibacterial Efficacy :
    • A study conducted by Ochal et al. evaluated a series of benzotriazoles against clinical strains of Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substituents showed comparable activity to standard antibiotics like nitrofurantoin .
Compound TypeMIC (μg/mL)Target Organism
Benzotriazole12.5 - 25Staphylococcus aureus
Nitrofurantoin-Staphylococcus aureus
  • Antifungal Studies :
    • Research on antifungal activity revealed that certain derivatives exhibited potent effects against Candida albicans, suggesting potential applications in treating fungal infections .

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